tert-butylN-[(3R,6S)-6-{[(tert-butyldiphenylsilyl)oxy]methyl}-3,6-dihydro-2H-pyran-3-yl]carbamate
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Overview
Description
Tert-butylN-[(3R,6S)-6-{[(tert-butyldiphenylsilyl)oxy]methyl}-3,6-dihydro-2H-pyran-3-yl]carbamate: is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyran ring. One common synthetic route includes the following steps:
Formation of the Pyran Ring: : The pyran ring is constructed using a suitable precursor, such as a dihydroxy compound, which undergoes cyclization under acidic conditions.
Introduction of the Silyl Group: : The tert-butyldiphenylsilyl group is introduced through a silylation reaction, often using tert-butyldiphenylchlorosilane as the silylating agent.
Carbamate Formation: : The carbamate group is introduced by reacting the silylated pyran with tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be used to reduce specific functional groups within the molecule.
Substitution: : Substitution reactions can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Nucleophiles such as sodium hydride (NaH) and electrophiles like thionyl chloride (SOCl₂) are often used.
Major Products Formed
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: : Its derivatives may serve as probes or inhibitors in biological studies, aiding in the understanding of biological processes.
Medicine: : Potential medicinal applications include the development of new drugs or therapeutic agents.
Industry: : It may be used in the production of advanced materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular targets and pathways involved would be determined by the specific context in which the compound is used.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the tert-butyldiphenylsilyl group and the pyran ring Similar compounds may include other silyl-protected pyran derivatives or carbamate-containing molecules
Biological Activity
tert-butylN-[(3R,6S)-6-{[(tert-butyldiphenylsilyl)oxy]methyl}-3,6-dihydro-2H-pyran-3-yl]carbamate is a complex organic compound with potential applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula and structure:
- Molecular Formula : C27H37NO4Si
- Molecular Weight : 467.68 g/mol
- CAS Number : 1638744-61-2
The structural representation can be summarized as follows:
Research indicates that the compound may interact with various biological targets, potentially influencing enzyme activity and cellular signaling pathways. The presence of the tert-butyldiphenylsilyl group suggests enhanced lipophilicity, which could facilitate membrane permeability and bioavailability.
Biological Activity
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Antimicrobial Activity
- Studies have shown that similar compounds exhibit antimicrobial properties against a range of pathogens. While specific data for this compound is limited, the structural analogs suggest potential efficacy against bacteria and fungi.
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Anticancer Properties
- Preliminary investigations into related carbamate derivatives have revealed cytotoxic effects on cancer cell lines. This compound may share similar mechanisms, potentially inducing apoptosis or inhibiting cell proliferation.
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Neuroprotective Effects
- Some derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases. The ability to cross the blood-brain barrier due to its lipophilic nature could position this compound as a candidate for further research in neuroprotection.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) need to be characterized through experimental studies.
Properties
IUPAC Name |
tert-butyl N-[(3R,6S)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]-3,6-dihydro-2H-pyran-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37NO4Si/c1-26(2,3)32-25(29)28-21-17-18-22(30-19-21)20-31-33(27(4,5)6,23-13-9-7-10-14-23)24-15-11-8-12-16-24/h7-18,21-22H,19-20H2,1-6H3,(H,28,29)/t21-,22+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USZVWICSDKWLKB-YADHBBJMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC(C=C1)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CO[C@@H](C=C1)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37NO4Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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